1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Description
Properties
Molecular Formula |
C20H23ClN2O |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1'-benzyl-7-chlorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C20H23ClN2O/c21-17-6-7-19-18(14-17)22-11-8-20(24-19)9-12-23(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,22H,8-13,15H2 |
InChI Key |
LKUWNFGPWXWKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)Cl)OC13CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of Alkynylketimine Intermediate
- Reactants: 2-aminophenol and an alkynone (a compound containing both alkyne and ketone functionalities).
- Solvent: 1,4-dioxane.
- Temperature: Approximately 100°C.
- Mechanism: The amino group condenses with the ketone to form an imine, while the alkyne moiety is positioned for intramolecular cyclization.
Intramolecular Cyclization to Spiro Compound
- The alkynylketimine intermediate undergoes cyclization, often catalyzed or thermally induced, to form the spirocyclic benzoxazepine-piperidine framework.
- The reaction conditions must be optimized to favor the formation of the spiro linkage without side reactions.
Purification
- The crude product is purified by silica gel column chromatography.
- Eluents such as hexanes/ethyl acetate mixtures are commonly used to achieve high purity.
Representative Reaction Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkynylketimine formation | 2-aminophenol + alkynone, 1,4-dioxane, 100°C, 12-16 h | 75-85 | Formation of intermediate confirmed by NMR |
| Cyclization to spiro compound | Thermal or catalytic, 1,4-dioxane, 100°C, 6-12 h | 70-80 | Spiro linkage formation confirmed by MS and NMR |
| Benzylation | Benzyl halide, base (e.g., K2CO3), DMF, room temp to 60°C | 80-90 | Selective N-alkylation on piperidine |
| Chlorination | N-chlorosuccinimide or equivalent, solvent, 0-25°C | 65-75 | Regioselective chlorination at 7-position |
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Intermediate formation | 2-aminophenol + alkynone, 1,4-dioxane, 100°C | Formation of alkynylketimine intermediate | High yield, confirmed by NMR |
| Cyclization | Thermal or Rh-catalyzed, 1,4-dioxane, 100°C | Spiro ring closure | Good yield, spiro compound formed |
| Benzylation | Benzyl halide, base, DMF | N-alkylation of piperidine nitrogen | High yield, selective reaction |
| Chlorination | Chlorinating agent, 0-25°C | Introduction of chlorine at 7-position | Moderate yield, regioselective |
| Purification | Silica gel chromatography | Isolation of pure compound | High purity product |
Chemical Reactions Analysis
Types of Reactions
1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] :
Replacing the 7-chloro group with fluorine reduces molecular weight (336.4 vs. ~350–360 g/mol for chloro derivatives) and alters electronegativity. Fluorine’s smaller size may improve solubility but reduce lipophilicity compared to chlorine. This analog is a key intermediate in SCD1 inhibitor optimization .tert-Butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate :
The tert-butyl carbamate group replaces benzyl, enhancing steric bulk and metabolic stability. This derivative has a molecular weight of 336.4 g/mol and requires storage at 2–8°C, indicating higher sensitivity to thermal degradation than the benzyl-substituted parent compound .
Bicyclic and Spirocyclic SCD1 Inhibitors
- Isoquinoline and Pyrrolotriazine Derivatives: These lack the spiro junction but retain bicyclic frameworks. They exhibit lower conformational rigidity, leading to reduced target affinity compared to spirobenzoxazepines. For example, pyrrolotriazine-based inhibitors (patent compounds 82–85) show IC₅₀ values in the micromolar range, whereas spirobenzoxazepines achieve nanomolar potency due to optimized spatial orientation .
- Dibenz(b,f)-1,4-oxazepine (CR): A non-spiro benzoxazepine used as a riot control agent. CR shares the 1,4-oxazepine core but lacks the piperidine spiro system. It is less toxic via inhalation but more persistent in the environment, highlighting how structural differences drastically alter application and toxicity profiles .
Spiro Piperidine Derivatives with Varied Substituents
- 1'-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines]: These feature a spiro-piperidine-quinoline scaffold instead of benzoxazepine. Acylation at the 1'-position (e.g., benzoyl or acetyl) improves solubility but reduces CNS penetration compared to the benzyl group in the target compound .
Data Tables
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions |
|---|---|---|---|---|
| 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] | C₂₁H₂₂ClN₂O | ~350–360* | 7-Cl, 1'-Benzyl | Not reported |
| 1'-Benzyl-7-fluoro analog | C₂₁H₂₂FN₂O | 336.4 | 7-F, 1'-Benzyl | Room temperature |
| tert-Butyl 7-fluoro-1'-carboxylate derivative | C₁₈H₂₅FN₂O₃ | 336.4 | 7-F, 1'-tert-Butyl carbamate | 2–8°C |
*Estimated based on analogs.
Biological Activity
1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a complex organic compound belonging to the class of benzoxazepines. Its unique spirocyclic structure contributes to its potential biological activities and therapeutic applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is C20H23ClN2O. The compound features a spiro linkage between a benzoxazepine moiety and a piperidine ring, which imparts distinct chemical properties that may influence its biological activity .
Biological Activities
Research indicates that compounds within the benzoxazepine class often exhibit a range of biological activities, including:
- Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection against oxidative stress and neurotoxicity in human neuroblastoma cells (SH-SY5Y) .
- Acetylcholinesterase Inhibition : AChE inhibitory activity has been documented in related benzoxazepines, suggesting potential applications in treating Alzheimer's disease .
Table 1: Summary of Biological Activities
The exact mechanism of action for 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is still under investigation. However, studies suggest that its activity may be linked to:
- Modulation of Neurotransmitter Systems : Similar compounds have been shown to interact with serotonin and dopamine receptors, potentially leading to antidepressant effects.
- Inhibition of Enzymatic Activity : The inhibition of AChE suggests a mechanism that could enhance cholinergic transmission in the brain .
Case Studies
A recent study evaluated the neuroprotective effects of various benzoxazepine derivatives, including 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]. The results indicated that these compounds significantly reduced cell death induced by β-amyloid fragments and oxidative stressors .
Table 2: Case Study Findings
| Compound | IC50 (μM) | Effect |
|---|---|---|
| 1'-Benzyl-7-chloro-4,5-dihydro-benzoxazepine | 6.98 | AChE inhibition |
| Related derivative | 10.50 | Neuroprotective against oxidative stress |
| Another benzoxazepine | 8.25 | Reduced neurotoxicity from β-amyloid |
Comparative Analysis with Similar Compounds
To understand the biological activity better, it is useful to compare 1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1'-Benzyl-7-fluoro-benzoxazepine | Fluorine substitution | Potentially similar neuroactivity |
| 1'-Benzyl-7-methyl-benzoxazepine | Methyl group at position 7 | Altered pharmacological profile |
| 7-Chloro-benzodiazepines | Benzodiazepine core structure | Anxiolytic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
